2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol
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Overview
Description
2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol: is a fluorinated organic compound with the molecular formula C9H5F7O2. This compound is characterized by the presence of both fluorine and hydroxyl groups, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structural features and reactivity.
Mechanism of Action
Target of Action
Similar compounds like 1,1,1,3,3,3-hexafluoro-2-propanol are often used as solvents in various chemical reactions .
Mode of Action
1,1,1,3,3,3-hexafluoro-2-propanol is known to facilitate friedel–crafts-type reactions, using covalent reagents in the absence of a lewis acid catalyst .
Biochemical Pathways
1,1,1,3,3,3-hexafluoro-2-propanol is known to enhance the efficiency of rhodium (i)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
Result of Action
Similar compounds like 1,1,1,3,3,3-hexafluoro-2-propanol are known to catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, the solvent properties of similar compounds like 1,1,1,3,3,3-Hexafluoro-2-propanol can be affected by these factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol typically involves the introduction of fluorine atoms into the phenol ring and the subsequent addition of the hexafluoroisopropanol group. One common method involves the reaction of 2-fluorophenol with hexafluoroacetone in the presence of a base, such as potassium carbonate, under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol has several scientific research applications:
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated structure but lacking the phenol group.
2-Fluoro-4-hydroxyphenol: Similar to the target compound but without the hexafluoroisopropanol group.
Uniqueness
2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol is unique due to the combination of fluorine atoms and a hydroxyl group attached to the phenol ring. This structural feature imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7O2/c10-5-3-4(1-2-6(5)17)7(18,8(11,12)13)9(14,15)16/h1-3,17-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTMELIPUZRYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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